3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
3-(4-Bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-bromophenyl group and at position 5 with a pyrazole ring. The pyrazole moiety is further functionalized with a 4-fluorophenyl group at position 2. This structure combines halogenated aromatic systems (Br and F) with nitrogen-rich heterocycles, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H10BrFN4O |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H10BrFN4O/c18-12-5-1-11(2-6-12)16-20-17(24-23-16)15-9-14(21-22-15)10-3-7-13(19)8-4-10/h1-9H,(H,21,22) |
InChI Key |
UPHGWAJYDALWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is typically constructed via cyclocondensation reactions between amidoximes and activated carboxylic acid derivatives. For the target compound, this involves:
-
Precursor Synthesis :
-
Cyclization Reaction :
The carboxylic acid is activated using coupling agents like EDCI or HOBt, then reacted with the amidoxime in anhydrous DMF at 80–100°C for 12–24 hours. Phosphorous oxychloride (POCl₃) is frequently employed as a cyclodehydrating agent, achieving yields of 68–75%.
Critical Parameters :
-
Temperature : Reactions below 80°C result in incomplete cyclization (<50% yield).
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency compared to THF or dichloromethane.
Optimized Multi-Step Synthesis Protocols
Two-Step Approach via Intermediate Hydrazides
A widely adopted protocol involves hydrazide intermediates (Figure 1):
Step 1 :
3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide is synthesized by refluxing the methyl ester with hydrazine hydrate (80% ethanol, 6 h).
Step 2 :
The hydrazide reacts with 4-bromobenzoyl chloride in POCl₃ at reflux (110°C, 8 h), followed by neutralization with NaHCO₃ to precipitate the product. This method yields 72–78% pure compound.
Table 1 : Comparative Analysis of Cyclization Agents
| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl₃ | 110 | 8 | 78 | 98.2 |
| PCl₅ | 90 | 10 | 65 | 95.4 |
| H₂SO₄ (conc) | 120 | 6 | 58 | 91.7 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the 4-bromophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key examples include:
Mechanistic Insight : The electron-deficient bromophenyl ring facilitates NAS with soft nucleophiles (e.g., amines, alkoxides) under basic conditions .
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cycloaddition or ring-opening reactions due to its strained heterocyclic structure:
2.1. Ring-Opening with Hydrazines
Reaction with hydrazine hydrate in ethanol generates a bis-hydrazide intermediate, which rearranges to form triazole derivatives :
textCompound + NH₂NH₂ → 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-triazole-3-carbohydrazide (Yield: 74%)
2.2. [3+2] Cycloaddition
The oxadiazole reacts with nitrile oxides to form fused 1,2,4-triazolo[1,5-a] triazine systems under microwave irradiation :
textCompound + Ar-C≡N-O → Triazolo-triazine derivative (Yield: 61–78%)
Functionalization of the Pyrazole Ring
The 1H-pyrazole unit undergoes electrophilic substitution at the N–H site or C-4 position:
3.1. N-Alkylation
Reaction with ethyl bromoacetate in the presence of K₂CO₃ yields N-alkylated derivatives:
textCompound + BrCH₂COOEt → 3-(4-bromophenyl)-5-[1-(ethoxycarbonylmethyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (Yield: 65%)
3.2. Halogenation
Iodine monochloride (ICl) in acetic acid selectively substitutes hydrogen at the pyrazole C-4 position :
textCompound + ICl → 3-(4-bromophenyl)-5-[4-iodo-3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (Yield: 58%)
4.1. Oxidative Degradation
Treatment with KMnO₄/H₂SO₄ cleaves the oxadiazole ring, producing a diketone intermediate :
textCompound → 4-bromobenzamide + 3-(4-fluorophenyl)pyrazole-5-carboxylic acid (Yield: 82%)
4.2. Catalytic Hydrogenation
Pd/C-mediated hydrogenation reduces the oxadiazole to a diamino derivative :
textCompound + H₂ (1 atm) → 3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2-diamine (Yield: 89%)
Cross-Coupling Reactions
The bromophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids :
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 3-(4'-methoxybiphenyl-4-yl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | 76% |
| 2-Thienyl | Pd(OAc)₂, SPhos | 3-(2-thienylphenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | 63% |
Pharmacological Derivatization
Structural modifications enhance bioactivity, as demonstrated in anticancer studies :
6.1. Thioamide Formation
Reaction with Lawesson’s reagent converts carbonyl groups to thioamides:
textCompound → Thioamide analog (IC₅₀ = 0.28 µM vs. HCT-116 cells)
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. Specifically, compounds containing this moiety have been shown to inhibit various cancer cell lines effectively. For instance, studies involving in vitro assays on NCI-60 cancer cell lines demonstrated that certain oxadiazole derivatives possess substantial cytotoxic effects against multiple types of cancer cells, including breast, lung, and colon cancers .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have revealed that oxadiazole derivatives can act as effective agents against bacterial and fungal infections. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways .
Antidepressant and Anti-inflammatory Effects
Some derivatives have been identified as potential monoamine oxidase inhibitors (MAOIs), which are crucial in treating depression. The presence of the pyrazole ring enhances the binding affinity to MAO enzymes, thereby contributing to their antidepressant effects .
Agricultural Applications
Compounds like 3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole are being explored for their potential use as agrochemicals. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies without harming beneficial organisms. This application is particularly relevant in developing sustainable agricultural practices .
Material Science Applications
The unique structural characteristics of oxadiazoles allow them to be used in the development of advanced materials. Their thermal stability and photophysical properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Research into the synthesis of oxadiazole-based polymers has shown promising results in enhancing the efficiency of electronic components .
Case Study 1: Anticancer Activity Assessment
A study conducted on synthesized oxadiazole derivatives demonstrated their effectiveness against glioblastoma cell lines. The compounds were screened using cytotoxic assays, revealing significant apoptosis induction in cancer cells . The structure-activity relationship (SAR) analysis highlighted that modifications on the phenyl rings could enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of various oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the oxadiazole ring significantly improved antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Pyrazole vs. Pyrazoline : The target compound's unsaturated pyrazole (1H-pyrazol-5-yl) contrasts with saturated 4,5-dihydro-1H-pyrazole (pyrazoline) derivatives (e.g., ). Pyrazolines are often associated with enhanced conformational flexibility but reduced aromaticity .
- Heterocycle Core : Substituting oxadiazole with thiazole (e.g., ) introduces sulfur, which may influence redox properties and intermolecular interactions.
Crystallographic and Conformational Comparisons
Table 2: Crystallographic Data for Selected Compounds
Key Observations:
Table 3: Reported Bioactivities of Related Compounds
Key Observations:
- Antimicrobial Potential: Thiazole-pyrazoline hybrids () exhibit activity, suggesting the target compound's pyrazole-oxadiazole system could be explored for similar applications.
Biological Activity
The compound 3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Structural Overview
The compound features a complex structure that includes a 1,2,4-oxadiazole ring and pyrazole moieties. The presence of bromine and fluorine substituents enhances its biological profile by potentially increasing lipophilicity and altering electronic properties. The molecular formula is with a molecular weight of approximately 333.16 g/mol .
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide spectrum of biological activities including:
- Anticancer Activity : Compounds containing the oxadiazole scaffold have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects with IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .
- Antimicrobial Properties : Some studies report that oxadiazole derivatives possess significant antibacterial and antifungal activities. They have been tested against strains like Staphylococcus aureus and Escherichia coli, showing effectiveness at concentrations lower than standard antibiotics .
- Anti-inflammatory Effects : Certain oxadiazole compounds have been noted for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and may enhance interactions with biological targets. |
| Fluorine Substitution | Modifies electronic properties, potentially enhancing binding affinity to receptors. |
| Oxadiazole Ring | Acts as a bioisosteric replacement for other functional groups, improving metabolic stability. |
Case Studies
- Anticancer Studies : In a recent study, derivatives of oxadiazoles were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that modifications at the pyrazole position significantly influenced cytotoxicity, with some compounds exhibiting IC50 values as low as 2.76 µM against ovarian cancer cells .
- Antimicrobial Evaluation : Another study highlighted the synthesis of various oxadiazole derivatives that displayed potent antimicrobial activity against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of conventional antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
